1-Buten-3-one, 1-amino-4,4,4-trifluoro-1-phenyl-
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Overview
Description
1-Buten-3-one, 1-amino-4,4,4-trifluoro-1-phenyl- is an organic compound with the molecular formula C10H7F3O2 It is known for its unique chemical structure, which includes a trifluoromethyl group and a phenyl group
Preparation Methods
The synthesis of 1-Buten-3-one, 1-amino-4,4,4-trifluoro-1-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phenylmagnesium bromide, which results in the substitution of the ethoxy group with a phenyl group . Another method includes the use of organozinc compounds to yield products arising from 1,2-addition to the carbonyl group . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Buten-3-one, 1-amino-4,4,4-trifluoro-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Buten-3-one, 1-amino-4,4,4-trifluoro-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Buten-3-one, 1-amino-4,4,4-trifluoro-1-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl group contributes to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-Buten-3-one, 1-amino-4,4,4-trifluoro-1-phenyl- include:
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound shares the trifluoromethyl and phenyl groups but differs in its overall structure.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: This compound has an ethoxy group instead of an amino group.
1-Benzoyl-3,3,3-trifluoroacetone: Another similar compound with a trifluoromethyl group and a phenyl group.
The uniqueness of 1-Buten-3-one, 1-amino-4,4,4-trifluoro-1-phenyl- lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H8F3NO |
---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
(Z)-4-amino-1,1,1-trifluoro-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-6H,14H2/b8-6- |
InChI Key |
PRDFATFVFRBFGR-VURMDHGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)N |
Origin of Product |
United States |
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